molecular formula C6H14Cl2N2O2 B1395080 4-Methylpiperazine-2-carboxylic acid dihydrochloride CAS No. 75944-99-9

4-Methylpiperazine-2-carboxylic acid dihydrochloride

Cat. No.: B1395080
CAS No.: 75944-99-9
M. Wt: 217.09 g/mol
InChI Key: NXIVGAYIUBHNQC-UHFFFAOYSA-N
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Description

4-Methylpiperazine-2-carboxylic acid dihydrochloride is a chemical compound with the molecular formula C6H14Cl2N2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.

Biochemical Analysis

Biochemical Properties

4-Methylpiperazine-2-carboxylic acid dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind with specific enzymes, influencing their activity and stability. For instance, it has been observed to interact with certain proteases, altering their catalytic efficiency. Additionally, this compound can form complexes with metal ions, which can further modulate its biochemical properties .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can modulate the activity of key signaling molecules, leading to changes in cellular responses. For example, it may affect the phosphorylation status of certain proteins, thereby altering signal transduction pathways. Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it may inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, this compound can influence gene expression by interacting with DNA or RNA, thereby affecting transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH levels. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound may result in toxic or adverse effects, such as cellular damage or disruption of normal metabolic processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound may be metabolized by liver enzymes, leading to the formation of intermediate metabolites. These metabolites can further participate in biochemical reactions, affecting overall metabolic pathways. The interactions of this compound with metabolic enzymes are crucial for understanding its role in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes through specific transporters or channels. Once inside the cell, it may interact with binding proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of this compound within specific tissues or organelles can influence its overall effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, this compound may accumulate in the cytoplasm or other organelles, affecting various cellular processes. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylpiperazine-2-carboxylic acid dihydrochloride typically involves the reaction of piperazine derivatives with appropriate reagents. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another approach involves the use of microwave-assisted synthesis, which can enhance the efficiency of the reaction .

Industrial Production Methods

Industrial production of this compound may involve batch or continuous flow processes. The use of heterogeneous catalysis by metal ions supported on commercial polymeric resins has been reported to be effective in the synthesis of monosubstituted piperazine derivatives . These methods are scalable and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Methylpiperazine-2-carboxylic acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols. Substitution reactions can produce a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methylpiperazine-2-carboxylic acid dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of pharmaceuticals and industrial chemicals .

Properties

IUPAC Name

4-methylpiperazine-2-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2.2ClH/c1-8-3-2-7-5(4-8)6(9)10;;/h5,7H,2-4H2,1H3,(H,9,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXIVGAYIUBHNQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC(C1)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30696137
Record name 4-Methylpiperazine-2-carboxylic acid--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75944-99-9
Record name 4-Methylpiperazine-2-carboxylic acid--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Methylpiperazine-2-carboxylic acid dihydrochloride
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